2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Description
The compound “2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a complex organic molecule that contains several functional groups. It has a [1,2,4]triazolo[4,3-a]pyrazine core, which is a nitrogen-containing heterocyclic compound . This core is substituted with a 3-nitrobenzyl group at the 2-position and a phenyl group at the 7-position. The presence of the nitro group suggests that this compound could have potential applications in medicinal chemistry .
Scientific Research Applications
Subheading Photosensitive Protecting Groups
The compound 2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione, due to its structural similarity with 2-nitrobenzyl, may find applications as a photosensitive protecting group in synthetic chemistry. Such protecting groups, including 2-nitrobenzyl, have shown promise in enabling photochemical reactions, which are pivotal for precise molecular modifications in complex synthetic pathways (Amit, Zehavi, & Patchornik, 1974).
Applications in Drug Development
Subheading Heterocyclic Compound Synthesis and Biological Activity
The triazole core in the molecule is indicative of its potential significance in drug development. Triazoles, including 1,2,4-triazole derivatives, are known for their broad range of biological activities. The diverse structural variations possible with triazoles make them a focal point for new drug synthesis, aiming for therapeutic benefits across a wide spectrum of diseases (Ferreira et al., 2013). Additionally, these compounds have been explored for their antibacterial properties, especially in combating antibiotic-resistant strains of Staphylococcus aureus, highlighting the compound's relevance in addressing contemporary medical challenges (Li & Zhang, 2021).
Applications in Material Science
Subheading High-Nitrogen Azine Energetic Materials
The nitrobenzyl component of the molecule, especially when part of high-nitrogen azine energetic compounds, could be of interest in material science, particularly in the field of energetic materials. High-nitrogen azine energetic materials are gaining attention for their potential applications in propellants, explosives, and gas generators due to their performance, sensitivity properties, and thermal properties (Yongjin & Shuhong, 2019).
properties
IUPAC Name |
2-[(3-nitrophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-17-16-19-22(12-13-5-4-8-15(11-13)23(26)27)18(25)21(16)10-9-20(17)14-6-2-1-3-7-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTKBXIERYTHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-])C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione |
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